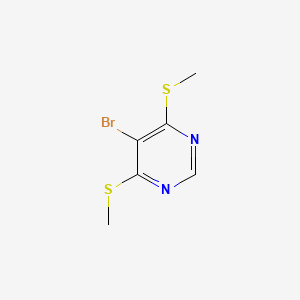

5-Bromo-4,6-bis(methylsulfanyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles as Versatile Synthetic Platforms in Academic Research

Pyrimidine and its derivatives are of paramount importance in both biological and synthetic chemistry. They form the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. rsc.org This inherent biological relevance has spurred extensive research into the synthesis and functionalization of pyrimidine-based compounds for the development of new therapeutic agents. chemicalbook.comchemicalbook.com In academic research, the pyrimidine ring serves as a versatile platform for the construction of complex molecular architectures due to its susceptibility to a variety of chemical transformations. chemicalbook.com The presence of the nitrogen atoms renders the ring electron-deficient, influencing its reactivity and providing sites for functionalization.

Strategic Importance of Halogen and Thioether Functionalities in Pyrimidine Scaffolds for Chemical Transformations

The strategic introduction of halogen and thioether functionalities onto the pyrimidine scaffold dramatically expands its synthetic utility. Halogen atoms, such as bromine, are excellent leaving groups in nucleophilic substitution reactions and are pivotal for introducing a wide range of other functional groups. chemicalbook.com They also play a crucial role in modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Thioether groups, particularly the methylsulfanyl (-SMe) group, also significantly influence the reactivity of the pyrimidine ring. The sulfur atom can be oxidized to sulfoxides and sulfones, which are themselves valuable functional groups and can act as potent leaving groups in nucleophilic substitution reactions. chemicalbook.com Furthermore, thioether groups can be cleaved or modified under specific conditions, adding to the synthetic versatility of the pyrimidine scaffold. The combination of both halogen and thioether substituents on the same pyrimidine ring creates a highly versatile building block with multiple reactive sites that can be selectively addressed.

Scope and Rationale for Investigating 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine within Advanced Organic Synthesis

The specific compound, 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine, presents an intriguing case for investigation within the realm of advanced organic synthesis. The presence of a bromine atom at the C5 position and two methylsulfanyl groups at the C4 and C6 positions creates a unique electronic and steric environment. The electron-withdrawing nature of the bromine atom and the pyrimidine nitrogens, combined with the potential for the methylsulfanyl groups to act as leaving groups or to be chemically modified, makes this compound a potentially valuable intermediate for the synthesis of highly substituted and complex pyrimidine derivatives.

The strategic positioning of these functional groups allows for a range of potential transformations. For instance, the bromine atom could be utilized in cross-coupling reactions to introduce new carbon-based substituents, while the methylsulfanyl groups could be displaced by various nucleophiles or oxidized to enhance their leaving group ability. The exploration of the synthesis and reactivity of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine is therefore a rational endeavor to expand the toolbox of synthetic chemists for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

While detailed research findings on the specific synthesis and reactivity of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine are not extensively documented in publicly available literature, its structural features suggest a high potential for diverse chemical transformations. The following sections will explore the likely synthetic routes and potential reactivity based on the known chemistry of related pyrimidine derivatives.

Interactive Data Table: Properties of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine

| Property | Value |

| IUPAC Name | 5-bromo-4,6-bis(methylsulfanyl)pyrimidine |

| CAS Number | 4786-71-4 |

| Molecular Formula | C6H7BrN2S2 |

| InChI Key | LNYVVNUKJIXMDM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,6-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYVVNUKJIXMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285473 | |

| Record name | 5-bromo-4,6-bis(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-71-4 | |

| Record name | NSC42025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-4,6-bis(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Strategic Derivatization of 5 Bromo 4,6 Bis Methylsulfanyl Pyrimidine

Transformations Involving the 5-Bromo Substituent

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is amenable to a variety of chemical transformations, making it a pivotal site for molecular elaboration. Its reactivity is central to the strategic derivatization of the scaffold.

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C, C-N, and C-O bonds in modern organic synthesis. For substrates like 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine, these methods offer a direct and efficient pathway to novel analogues by replacing the bromo substituent with various organic moieties.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely employed method for constructing biaryl and heteroaryl-aryl structures. While specific examples for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine are not detailed in the provided search results, general protocols for brominated pyrimidines are well-established. These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base and a suitable solvent. mdpi.comnih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, for instance, has been optimized using Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane, yielding good results with electron-rich boronic acids. mdpi.com For nitrogen-rich, unprotected heterocyclic bromides, specialized precatalysts and conditions, such as using XPhos-based palladium precatalysts with K₃PO₄ in a dioxane/water mixture, have proven effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific data for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine was not available in the search results.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane or DME | 70-100 | Aryl/Heteroaryl Bromides |

| PdCl₂(dppf) | K₂CO₃ | DMF or Toluene (B28343)/H₂O | 80-110 | Aryl/Heteroaryl Bromides |

| XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 60-100 | Nitrogen-rich Heterocyclic Bromides |

The Sonogashira coupling provides a reliable method for the introduction of alkyne functionalities through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. researchgate.net General procedures for brominated heterocycles involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as THF or DMF. soton.ac.uk These reactions are typically conducted under mild conditions, often at room temperature. soton.ac.uk The reactivity of the halide is a key factor, with bromides generally requiring heating, whereas iodides can react at room temperature. The choice of ligands and the development of copper-free protocols have further expanded the scope and applicability of this transformation.

Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific data for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine was not available in the search results.

| Catalyst System | Base | Solvent | Temperature | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 80°C | Aryl/Heteroaryl Bromides |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or Acetonitrile | Room Temp. to 100°C | Aryl/Heteroaryl Bromides |

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amines. wikipedia.org This palladium-catalyzed reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction typically employs a palladium precatalyst, a bulky phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) in a non-polar solvent such as toluene or dioxane. nih.govnih.gov These conditions have been successfully applied to various heterocyclic bromides, including sterically hindered pyrazolo[3,4-d]pyrimidines. nih.gov The related Buchwald-Hartwig C-O coupling allows for the synthesis of aryl ethers from aryl halides and alcohols, expanding the synthetic toolbox for this class of compounds.

Table 3: Common Reagents for Buchwald-Hartwig Amination of Bromo-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific data for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine was not available in the search results.

| Palladium Source | Ligand | Base | Solvent | Typical Amines |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, KOt-Bu, Cs₂CO₃, KHMDS | Toluene, Dioxane, THF | Primary/Secondary Alkyl- and Arylamines |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

While cross-coupling reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the C5 position. In SNAr reactions, a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the ring; electron-withdrawing groups ortho and para to the leaving group are typically required to activate the substrate. For pyrimidine systems, the ring nitrogens act as powerful electron-withdrawing groups, facilitating nucleophilic attack. Although SNAr reactions on pyrimidines often occur at the C2, C4, or C6 positions due to strong activation by the ring nitrogens, substitution at C5 is less common without additional activating groups. However, studies on related systems like 5-bromo-1,2,3-triazines have shown that SNAr reactions with nucleophiles like phenols can proceed at the C5 position under basic conditions (e.g., using Cs₂CO₃ in THF), sometimes through a concerted mechanism. acs.org

Directed Metallation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a position adjacent to a directing group by a strong base (typically an organolithium reagent), followed by quenching the resulting organometallic intermediate with an electrophile. While the methylsulfanyl groups at C4 and C6 could potentially direct metallation, the presence of the bromine at C5 offers an alternative pathway via halogen-metal exchange. This reaction, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would generate a potent pyrimidin-5-yl lithium nucleophile. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), allowing for the introduction of a diverse range of substituents at the C5 position. While specific examples for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine were not found, this remains a theoretically viable and powerful strategy for its derivatization.

Reactions of the 4,6-bis(methylsulfanyl) Functionalities

The sulfur-containing substituents at the C4 and C6 positions are key handles for the chemical modification of the pyrimidine core. Their reactivity is dominated by the nucleophilic nature of the sulfur atoms and their ability to be converted into better leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

The methylsulfanyl groups of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine can be readily oxidized to the corresponding sulfoxides and subsequently to sulfones. This transformation is crucial as it significantly alters the electronic properties of the pyrimidine ring, making the C4 and C6 positions highly electrophilic and activating the substituents as leaving groups. The oxidation state can often be controlled by the choice of oxidant and the reaction stoichiometry.

Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stepwise oxidation allows for the potential isolation of the mono- and di-sulfoxide intermediates, leading to the di-sulfone under stronger conditions. For instance, the oxidation of sulfides can be achieved with high selectivity for either sulfoxides or sulfones by carefully controlling the stoichiometry of hydrogen peroxide. Molybdenum-based catalysts have also been shown to be effective in the oxidation of sulfides to sulfoxides. nih.gov The oxidation of related sulfide-containing heterocycles has been successfully performed using m-CPBA, yielding sulfoxides with one equivalent and sulfones with two or more equivalents of the oxidant.

Table 1: Representative Oxidation Reactions of Methylsulfanyl Groups

| Product | Reagent(s) | Conditions | Expected Outcome |

|---|---|---|---|

| 5-Bromo-4-(methylsulfinyl)-6-(methylsulfanyl)pyrimidine | 1.0 eq. m-CPBA | CH2Cl2, 0 °C to r.t. | Mono-oxidation |

| 5-Bromo-4,6-bis(methylsulfinyl)pyrimidine | 2.0 eq. m-CPBA | CH2Cl2, 0 °C to r.t. | Di-sulfoxide formation |

This table presents expected outcomes based on general sulfide (B99878) oxidation principles.

The methylsulfanyl (-SMe) group itself is a relatively poor leaving group in SNAr reactions. However, upon oxidation to the methylsulfinyl (-SOMe) or, more effectively, the methylsulfonyl (-SO2Me) group, it is converted into an excellent leaving group. This activation strategy is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of nucleophiles at the C4 and C6 positions.

The SNAr reactions on the pyrimidine ring are generally considered to proceed via a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer intermediate. nih.govnih.gov The high degree of activation provided by the sulfonyl groups and the inherent electron-deficient nature of the pyrimidine ring facilitate these substitutions. A variety of heteroatomic nucleophiles, including amines, alkoxides, and thiolates, can displace the methylsulfonyl groups to form new C-N, C-O, and C-S bonds, respectively. Research on related chloropyrimidines and methylthiopyrimidines demonstrates that displacement with nucleophiles like ammonia, various amines, and ethylene (B1197577) glycol is a viable synthetic route. rsc.org

Table 2: Potential Nucleophilic Substitution Reactions on Activated 5-Bromo-4,6-bis(methylsulfonyl)pyrimidine

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R2NH (e.g., Morpholine, Piperidine) | 4,6-Diamino-5-bromopyrimidine derivative |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 4,6-Dialkoxy-5-bromopyrimidine derivative |

This table illustrates potential transformations based on established SNAr reactivity on activated pyrimidines.

The sulfur atoms of the methylsulfanyl groups are nucleophilic and can react with electrophiles, most notably alkylating agents. This S-alkylation reaction results in the formation of sulfonium (B1226848) salts. This transformation serves two main purposes: it introduces a new substituent onto the sulfur atom and, more importantly, it converts the methylsulfanyl group into a positively charged sulfonium group, which is an exceptionally good leaving group for SNAr reactions, even without prior oxidation.

The reaction typically involves treating the pyrimidine substrate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an appropriate solvent. The resulting bis(sulfonium) salt would be highly activated towards nucleophilic attack at the C4 and C6 positions. While specific studies on the S-alkylation of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine are not prevalent, the alkylation of pyrimidine thiones and related sulfur-containing heterocycles is a well-established process. nih.gov

Chemoselective and Regioselective Functionalization Strategies

A key challenge and opportunity in the chemistry of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine is the selective functionalization of its three reactive sites. The different electronic nature of the C5-bromine bond compared to the C4/C6-sulfur bonds, as well as the identical nature of the two methylsulfanyl groups, necessitates careful strategic planning.

The bromine atom at C5 and the methylsulfanyl groups at C4 and C6 exhibit orthogonal reactivity, which can be exploited for selective functionalization.

Reactivity of C5-Br: The C5 position of the pyrimidine ring is less electron-deficient than the C2, C4, and C6 positions. Consequently, the C5-Br bond is not typically susceptible to SNAr. Instead, its reactivity is dominated by pathways common for aryl halides, such as metal-halogen exchange (e.g., with n-butyllithium) to form a lithiated intermediate, or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings). nih.gov This allows for the introduction of carbon-based substituents at the C5 position.

Reactivity of C4/C6-SMe: As discussed previously, the methylsulfanyl groups are precursors to leaving groups for SNAr reactions. They are displaced by nucleophiles, particularly after oxidation to sulfones.

This difference in reactivity allows for a two-stage functionalization strategy. For example, one could first perform a Suzuki coupling at the C5 position to introduce an aryl group, leaving the methylsulfanyl groups intact. In a subsequent step, the methylsulfanyl groups could be oxidized and displaced by a nucleophile to build a complex, highly substituted pyrimidine scaffold.

The two methylsulfanyl groups at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Differentiating between them to achieve mono-functionalization is a significant synthetic challenge. However, several strategies could theoretically be employed:

Stoichiometric Control of Oxidation: Careful addition of one equivalent of an oxidizing agent (e.g., m-CPBA) at low temperature could favor the formation of the mono-sulfoxide, 5-Bromo-4-(methylsulfinyl)-6-(methylsulfanyl)pyrimidine. The resulting mono-sulfoxide or mono-sulfone would be significantly more activated for nucleophilic displacement than the remaining methylsulfanyl group, allowing for a regioselective SNAr reaction at the oxidized site.

Steric Hindrance: If a reaction is performed that introduces a large, sterically demanding group at one of the positions (e.g., C4), this new group might sterically hinder the approach of reagents to the adjacent C6 position, potentially allowing for selective subsequent reactions.

Statistical Reaction: Performing a reaction with a sub-stoichiometric amount of reagent (e.g., 0.5 equivalents of a nucleophile on the di-sulfone) would statistically yield a mixture of starting material, the desired mono-substituted product, and the di-substituted product, requiring chromatographic separation.

Achieving high regioselectivity between the C4 and C6 positions remains a complex task that often relies on subtle differences in reactivity induced after an initial, often non-selective, reaction step.

Strategies for Sequential Functionalization of the Pyrimidine Core

The strategic derivatization of 5-bromo-4,6-bis(methylsulfanyl)pyrimidine is a nuanced area of synthetic chemistry, relying on the differential reactivity of its functional groups. The pyrimidine core is adorned with three distinct reactive sites: a bromo substituent at the C5 position and two methylsulfanyl (-SMe) groups at the C4 and C6 positions. The sequential functionalization of this molecule hinges on the ability to selectively target one of these sites while leaving the others intact for subsequent transformations. The primary strategies involve leveraging the established reactivity patterns of halogenated and sulfur-substituted pyrimidines, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), including the activation of the methylsulfanyl groups through oxidation.

Preferential Reactivity: C5-Bromo vs. C4/C6-Methylsulfanyl Groups

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-sulfur bond of a methylsulfanyl group. mdpi.comacs.org The reactivity trend for aryl halides in these reactions is well-established, following the order I > Br > Cl. mdpi.com The C-S bond of a thioether is generally not reactive under standard Suzuki-Miyaura conditions, allowing for the selective functionalization of the C5-bromo position.

Conversely, for nucleophilic aromatic substitution (SNAr), the methylsulfanyl groups can be rendered excellent leaving groups through oxidation. The unoxidized -SMe group is a poor leaving group in SNAr reactions. However, oxidation to the corresponding methylsulfinyl (-SOMe) or, more commonly, methylsulfonyl (-SO₂Me) group dramatically increases its lability. This is because the sulfonyl group is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack and is itself a stable leaving group.

Therefore, two primary sequences for functionalization emerge:

Sequence A: Palladium-catalyzed cross-coupling at the C5-bromo position, followed by modification of the C4/C6-methylsulfanyl groups.

Sequence B: Oxidation of the C4/C6-methylsulfanyl groups, followed by sequential nucleophilic aromatic substitution, and subsequent functionalization of the C5-bromo position.

Sequence A: Initial C5-Arylation via Suzuki-Miyaura Coupling

The initial and most predictable functionalization step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the bromine atom at the C5 position. This strategy takes advantage of the high reactivity of the C-Br bond under these conditions, while the methylsulfanyl groups remain unaffected.

A typical reaction would involve treating 5-bromo-4,6-bis(methylsulfanyl)pyrimidine with a selected aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. For similar halogenated pyrimidine systems, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used effectively. mdpi.com

Table 1: Representative Suzuki-Miyaura Reaction for C5-Arylation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

This table represents a generalized reaction based on established protocols for similar pyrimidines. mdpi.com

Once the C5 position is functionalized, the resulting 5-aryl-4,6-bis(methylsulfanyl)pyrimidine can undergo further derivatization at the C4 and C6 positions. The two methylsulfanyl groups can be sequentially or simultaneously replaced.

Oxidation: The methylsulfanyl groups are oxidized to methylsulfonyl groups using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation transforms the inert thioether into a highly reactive leaving group for SNAr.

Nucleophilic Substitution: The resulting 5-aryl-4,6-bis(methylsulfonyl)pyrimidine can then react with various nucleophiles (e.g., amines, alkoxides) to displace the sulfonyl groups. The substitution can often be performed sequentially by controlling the reaction temperature and stoichiometry of the nucleophile, yielding mono- and di-substituted products.

Sequence B: Initial Functionalization at C4/C6 via Oxidation and SNAr

This strategy inverts the sequence by first modifying the sulfur substituents.

Oxidation: 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine is first oxidized to 5-bromo-4,6-bis(methylsulfonyl)pyrimidine. This oxidation is a critical activating step.

Sequential Nucleophilic Substitution: The resulting disulfone is highly activated towards nucleophilic attack. Due to the strong electron-withdrawing nature of the two sulfonyl groups and the bromine atom, the pyrimidine ring is electron-deficient. This allows for stepwise substitution at the C4 and C6 positions with nucleophiles like amines or alkoxides. By carefully controlling the reaction conditions (e.g., temperature, equivalents of nucleophile), it is possible to achieve mono-substitution at either the C4 or C6 position, yielding a 5-bromo-4-(substituted)-6-(methylsulfonyl)pyrimidine intermediate. A second, different nucleophile can then be introduced to displace the remaining methylsulfonyl group.

C5-Functionalization: The final step involves the functionalization of the remaining C5-bromo position, typically via a palladium-catalyzed cross-coupling reaction as described in Sequence A.

Table 2: Generalized Sequential SNAr and Suzuki Coupling (Sequence B)

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine | m-CPBA | DCM, 0 °C to rt | 5-Bromo-4,6-bis(methylsulfonyl)pyrimidine |

| 2 | 5-Bromo-4,6-bis(methylsulfonyl)pyrimidine | Nucleophile 1 (1 equiv.) | Controlled Temp. | 5-Bromo-4-(Nuc-1)-6-(methylsulfonyl)pyrimidine |

| 3 | 5-Bromo-4-(Nuc-1)-6-(methylsulfonyl)pyrimidine | Nucleophile 2 | Elevated Temp. | 5-Bromo-4-(Nuc-1)-6-(Nuc-2)pyrimidine |

This table outlines a plausible, strategic sequence based on the known reactivity of pyrimidine sulfones and bromides. acs.org

The choice between these strategies allows for the synthesis of a wide array of complex, unsymmetrically substituted pyrimidine derivatives from a single, versatile starting material. The orthogonality of the Suzuki-Miyaura coupling and the SNAr of the corresponding sulfones provides a powerful toolkit for the medicinal chemist.

Structural Elucidation and Spectroscopic Characterization Methodologies for 5 Bromo 4,6 Bis Methylsulfanyl Pyrimidine and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pyrimidine (B1678525) derivatives. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-NMR), allow for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals. mdpi.com

For 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine, the ¹H NMR spectrum is expected to show a singlet for the proton at the C2 position of the pyrimidine ring and singlets for the methyl protons of the two methylsulfanyl groups. The chemical shift of the C2-H proton would be influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring. The protons of the methyl groups in the methylsulfanyl substituents will have characteristic chemical shifts.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A comparative analysis of the ¹³C NMR chemical shifts of related pyrimidine derivatives containing methylsulfanyl and methylsulfonyl groups has shown that the chemical shifts of the carbon atoms attached to the sulfur atom are particularly informative. d-nb.info A significant upfield shift is generally observed for the C4 atom in sulfones compared to the corresponding methylsulfanyl compounds. d-nb.info The application of techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would allow for the definitive assignment of all carbon and proton signals by identifying long-range and direct C-H correlations. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine (Predicted data based on analogous structures in the literature)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.5 - 8.8 | 155 - 158 |

| C4 | - | 165 - 168 |

| C5 | - | 110 - 113 |

| C6 | - | 165 - 168 |

| -SCH₃ | 2.5 - 2.7 | 14 - 16 |

| -SCH₃ | 2.5 - 2.7 | 14 - 16 |

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine, HRMS would confirm the molecular formula C₆H₇BrN₂S₂.

Electron Impact Mass Spectrometry (EI-MS) can be used to study the fragmentation pathways of the molecule, which provides valuable structural information. The mass spectrum of pyrimidine derivatives often shows characteristic fragment ions resulting from the successive loss of functional groups and the decomposition of the heterocyclic ring. sapub.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine (Predicted data based on common fragmentation patterns of pyrimidine derivatives)

| m/z | Proposed Fragment |

| 250/252 | [M]⁺ (Molecular ion) |

| 235/237 | [M - CH₃]⁺ |

| 203/205 | [M - SCH₃]⁺ |

| 172 | [M - Br]⁺ |

| 125 | [M - Br - SCH₃]⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine is not publicly available, analysis of related pyrimidine derivatives provides insight into the expected structural features. nih.govsmolecule.com

For instance, the crystal structure of 4,6-bis[(E)-4-bromostyryl]-2-(butylsulfanyl)pyrimidine reveals the dihedral angles between the central pyrimidine ring and the pendant bromobenzene (B47551) rings. nih.gov In the case of 5-hydroxymethylpyrimidine derivatives, the pyrimidine ring is essentially planar. smolecule.com It is expected that the pyrimidine ring of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine would also be planar, with the methylsulfanyl groups potentially oriented out of the plane of the ring. Intermolecular interactions, such as halogen bonding involving the bromine atom and π-π stacking of the pyrimidine rings, could be anticipated in the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying functional groups and gaining insights into the conformational properties of molecules. The vibrational spectra of pyrimidine derivatives have been studied extensively, providing a basis for the assignment of the fundamental vibrational modes. nih.govfishersci.ca

The IR and Raman spectra of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring, the C-Br bond, and the methylsulfanyl groups. The pyrimidine ring has several characteristic stretching and deformation modes. fishersci.ca The C-S stretching vibrations of the methylsulfanyl groups are also expected to be observable.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine (Predicted data based on vibrational analysis of related pyrimidine derivatives)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretching (methyl) | 2980 - 2850 | 2980 - 2850 |

| C=N stretching | 1600 - 1550 | 1600 - 1550 |

| C=C stretching | 1550 - 1450 | 1550 - 1450 |

| C-S stretching | 750 - 650 | 750 - 650 |

| C-Br stretching | 600 - 500 | 600 - 500 |

Theoretical and Computational Investigations of 5 Bromo 4,6 Bis Methylsulfanyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For pyrimidine (B1678525) derivatives, these calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals.

Detailed research on related brominated and substituted pyrimidines demonstrates the utility of DFT in understanding their chemical behavior. For instance, studies on compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) have utilized DFT with basis sets such as 6-311++G(**) to optimize molecular geometry and calculate various reactivity descriptors. nih.gov These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For many pyrimidine derivatives, this gap is a focal point of computational studies.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In the case of 5-bromo-4,6-bis(methylsulfanyl)pyrimidine, the nitrogen atoms of the pyrimidine ring and the sulfur atoms of the methylsulfanyl groups would be expected to be electron-rich regions, while the hydrogen atoms and the region around the bromine atom might be more electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. For pyrimidine systems, it can reveal hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Illustrative Data from a Hypothetical DFT Study on 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine:

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.1 D | Indicates polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar compounds.

Prediction of Reaction Mechanisms and Transition State Analysis for Key Transformations

Theoretical calculations are instrumental in predicting the mechanisms of chemical reactions, including identifying intermediates and transition states. For 5-bromo-4,6-bis(methylsulfanyl)pyrimidine, key transformations would likely involve nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon or reactions involving the methylsulfanyl groups.

Studies on the SNAr reactions of other bromo-substituted nitrogen heterocycles, such as 5-bromo-1,2,3-triazines, have shown that computational analysis can distinguish between stepwise and concerted mechanisms. acs.org Such calculations can determine the activation energies for different reaction pathways, providing insights into reaction kinetics and regioselectivity. For instance, the reaction of a nucleophile with 5-bromo-4,6-bis(methylsulfanyl)pyrimidine would likely proceed via a Meisenheimer-like intermediate, the stability of which could be assessed through computational modeling.

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Scaffolds

Conformational analysis, often performed using both DFT and molecular mechanics methods, can identify the most stable conformations (lowest energy) of the molecule. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the pyrimidine scaffold and its substituents over time, providing a more realistic picture of the molecule's behavior in solution or in a biological environment. These simulations can reveal how the molecule samples different conformational states and the energy barriers between them.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov For 5-bromo-4,6-bis(methylsulfanyl)pyrimidine, this would involve predicting the chemical shifts for the pyrimidine proton and the methyl protons, as well as for all the carbon atoms in the molecule.

Vibrational Spectroscopy (FTIR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational modes. For related pyrimidine derivatives, a good correlation between calculated and experimental vibrational spectra has been reported. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Illustrative Table of Predicted vs. Experimental Spectroscopic Data for a Related Pyrimidine Derivative:

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 3.1 (s, 6H), 8.5 (s, 1H) | 3.0 (s, 6H), 8.4 (s, 1H) |

| ¹³C NMR (δ, ppm) | 14.5, 115.2, 160.1, 172.3 | 14.2, 115.8, 159.8, 171.9 |

| IR (cm⁻¹) C-Br stretch | 650 | 655 |

| UV-Vis (λmax, nm) | 275 | 278 |

Note: This table contains hypothetical data for a structurally similar compound to illustrate the correlation between predicted and experimental values.

Advanced Applications As a Synthetic Intermediate and Building Block in Academic Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring, augmented by the presence of a bromo substituent and two methylsulfanyl groups, makes 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine a valuable precursor for more elaborate heterocyclic structures. The strategic positioning of these functional groups allows for a variety of chemical transformations, leading to the synthesis of novel fused pyrimidines and their integration into larger molecular frameworks.

Synthesis of Novel Pyrimidine-Fused Architectures

The development of novel fused pyrimidine derivatives is a significant area of research due to their wide-ranging biological and pharmacological activities. jocpr.comnih.gov The fusion of a pyrimidine ring with other heterocyclic systems can modulate properties such as lipophilicity, solubility, and target binding, leading to compounds with enhanced efficacy. jocpr.com

While direct examples utilizing 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine are not extensively documented in readily available literature, its structure is primed for participation in cyclization reactions to form fused systems like thienopyrimidines, furopyrimidines, and pyrazolopyrimidines. The bromo group at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are powerful methods for forming carbon-carbon bonds. nih.govresearchgate.netnih.gov For instance, a Sonogashira coupling with a terminal alkyne could introduce a side chain that, after further functionalization, could cyclize onto the pyrimidine ring. researchgate.netresearchgate.netnih.govsoton.ac.uk

Similarly, the methylsulfanyl groups at the 4 and 6 positions can act as leaving groups in nucleophilic aromatic substitution reactions, or they can be oxidized to the corresponding sulfoxides or sulfones to further activate the ring for nucleophilic attack. This reactivity allows for the introduction of various nucleophiles, which can then participate in intramolecular cyclization reactions to build fused rings.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Pyrimidines

| Coupling Reaction | Reagents | Potential Fused System |

| Suzuki Coupling | Arylboronic acids | Phenyl-substituted pyrimidines as precursors to further cyclization |

| Sonogashira Coupling | Terminal alkynes | Alkynylpyrimidines for the synthesis of thienopyrimidines or furopyrimidines |

| Buchwald-Hartwig Amination | Amines | Aminated pyrimidines for the synthesis of pyrazolopyrimidines |

Integration into Polycyclic and Supramolecular Frameworks

The construction of polycyclic and supramolecular frameworks often relies on the use of rigid, well-defined building blocks. The pyrimidine core of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine provides a planar and aromatic scaffold that can be elaborated through various synthetic transformations. The bromo substituent allows for the introduction of extended aromatic systems via cross-coupling reactions, thereby facilitating the creation of larger polycyclic structures.

The methylsulfanyl groups can also be exploited for their coordinating ability with metal ions, suggesting a potential role for this compound in the design of metal-organic frameworks (MOFs) or other supramolecular assemblies. The sulfur atoms can act as donor sites for coordination to metal centers, leading to the formation of extended, ordered structures.

Utility in Ligand Synthesis for Organometallic Catalysis Research

The development of new ligands is crucial for advancing the field of organometallic catalysis. The structure of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine offers several features that are desirable in a ligand precursor. The nitrogen atoms of the pyrimidine ring and the sulfur atoms of the methylsulfanyl groups can all act as potential coordination sites for metal ions.

Through synthetic modifications, this compound can be converted into multidentate ligands. For example, the bromine atom can be replaced with a phosphine (B1218219) group via a cross-coupling reaction, or with another nitrogen-containing heterocycle to create a bidentate or tridentate ligand. The ability to tune the electronic and steric properties of the resulting ligand by modifying the substituents on the pyrimidine ring makes this a potentially valuable scaffold for ligand design in catalysis.

Role in the Development of New Reagents and Methodologies for Organic Synthesis

Highly functionalized molecules like 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine can serve as platforms for the development of new synthetic reagents and methodologies. The combination of a reactive bromo group and two displaceable methylsulfanyl groups allows for sequential and site-selective reactions.

For instance, the differential reactivity of the C-Br bond versus the C-S bonds could be exploited to develop new one-pot, multi-step reaction sequences. The bromo group can undergo facile palladium-catalyzed reactions, while the methylsulfanyl groups are more likely to participate in nucleophilic substitution reactions, particularly after oxidation. This differential reactivity could be harnessed to create complex molecules in a highly efficient manner.

Building Block for Advanced Materials Precursors (Focused on Synthetic Pathways)

The synthesis of advanced materials with tailored electronic and photophysical properties often requires the use of specific molecular building blocks. Pyrimidine-containing compounds are of interest in materials science due to their electron-deficient nature, which can be beneficial for applications in organic electronics. mdpi.com

5-Bromo-4,6-bis(methylsulfanyl)pyrimidine can serve as a precursor to larger, conjugated systems that are relevant for advanced materials. The synthetic pathways to these materials would likely involve palladium-catalyzed cross-coupling reactions to extend the conjugation of the system. For example, a double Suzuki coupling reaction could be envisioned to attach two aromatic or heteroaromatic units at the 4- and 6-positions (after conversion of the methylsulfanyl groups to better leaving groups like tosylates or triflates), while the bromo group at the 5-position could be used to link these units into a larger polymer or oligomer.

Future Perspectives and Unexplored Research Avenues for 5 Bromo 4,6 Bis Methylsulfanyl Pyrimidine

Development of Novel and Highly Efficient Synthetic Routes

The currently established methods for synthesizing 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine lay a foundation for future innovations aimed at improving efficiency, sustainability, and accessibility.

A prevalent synthetic strategy involves the nucleophilic substitution of a dihalogenated pyrimidine (B1678525) precursor. For instance, the synthesis can be achieved starting from 4,6-dichloro-5-bromopyrimidine and reacting it with sodium thiomethoxide. This multi-step process, while effective, presents opportunities for optimization. Future research could focus on developing a robust, one-pot synthesis to streamline the production of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine. A potential approach could involve the condensation of a suitable three-carbon precursor, such as a derivative of 2-bromomalonaldehyde (B19672), with a sulfur-containing amidine or a related N-C-N fragment. organic-chemistry.orgresearchgate.net Such a convergent approach could significantly reduce the number of synthetic steps, minimize waste, and potentially lower production costs.

Furthermore, the exploration of greener and more sustainable synthetic methodologies is a crucial future direction. This includes the investigation of solvent-free reaction conditions or the use of environmentally benign solvents. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine derivatives and could be a valuable tool for optimizing the synthesis of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine. mdpi.com The development of catalytic methods, for instance, using transition metal catalysts to facilitate the C-S bond formation, could also lead to more efficient and selective synthetic protocols. acs.org

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The reactivity of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine is largely dictated by the interplay of its substituents. The bromine atom at the C5 position is a key functional handle for a variety of transformations, while the methylsulfanyl groups at the C4 and C6 positions influence the electronic properties of the pyrimidine ring and can also participate in chemical reactions.

The bromine atom makes the compound susceptible to nucleophilic aromatic substitution and cross-coupling reactions. Future studies should systematically explore these reactions to generate a diverse library of derivatives. For example, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings could be employed to introduce various aryl, heteroaryl, or alkyl groups at the C5 position. sigmaaldrich.com The reactivity of 5-bromopyrimidines towards nucleophiles is well-documented and can be exploited to introduce a range of functionalities. sigmaaldrich.comwur.nl The development of catalyst-free dehalogenation methods for 5-bromopyrimidine (B23866) derivatives also opens up avenues for selective C-H bond formation at the C5 position.

An intriguing and largely unexplored area is the potential catalytic activity of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine or its derivatives. The nitrogen atoms within the pyrimidine ring and the sulfur atoms of the methylsulfanyl groups could potentially act as coordination sites for metal catalysts. nih.gov Future research could investigate the ability of this compound to act as a ligand in catalysis, potentially for reactions such as cross-coupling, oxidation, or reduction. The design of novel pyrimidine-based catalysts is an active area of research, and this compound could serve as a valuable building block in this endeavor. nih.gov

Chemoenzymatic and Biocatalytic Transformations for Derivatization

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. The future derivatization of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine could greatly benefit from the exploration of chemoenzymatic and biocatalytic approaches.

Enzymatic halogenation and dehalogenation are known processes in biological systems, and halogenases and dehalogenases could potentially be employed for the selective modification of the bromo-substituent. nih.govacs.orgnih.gov For instance, a dehalogenase could be used to selectively remove the bromine atom under mild conditions, providing an alternative to chemical dehalogenation methods. Conversely, the development of biocatalytic methods for the introduction of the methylsulfanyl groups could offer a more sustainable alternative to traditional chemical methods. While biocatalytic C-S bond formation is less common than C-C or C-N bond formation, it represents an exciting and challenging area for future research. bohrium.comnih.gov

Furthermore, enzymes could be utilized to modify other parts of the molecule. For example, oxidoreductases could potentially oxidize the methylsulfanyl groups to sulfoxides or sulfones, leading to derivatives with altered electronic and solubility properties. The enzymatic derivatization of the pyrimidine ring itself, while challenging, is another avenue worth exploring. nih.gov The discovery and engineering of enzymes with novel catalytic activities towards substituted pyrimidines will be crucial for unlocking the full potential of biocatalysis in this area. princeton.edunih.gov

Advanced Computational Modeling for De Novo Design and Property Prediction in Synthetic Chemistry

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new compounds and synthetic routes. Future research on 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine will undoubtedly be enhanced by the application of advanced computational modeling.

In silico methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. nih.gov Molecular docking studies could be employed to predict the binding of this compound and its derivatives to various biological targets, guiding the design of new molecules with potential therapeutic applications. bohrium.comresearchgate.net The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another crucial application of computational modeling in drug discovery, and such studies could be used to assess the drug-likeness of novel derivatives of 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine. mdpi.combiotech-asia.org

Beyond property prediction, computational tools can be used for the de novo design of novel synthetic routes. By modeling reaction mechanisms and predicting reaction outcomes, computational chemistry can help to identify the most promising synthetic strategies before they are attempted in the laboratory. This can save significant time and resources and accelerate the discovery of new and efficient synthetic methods. As computational power and algorithms continue to improve, the role of computational modeling in all aspects of chemical research on this fascinating pyrimidine derivative is set to expand significantly.

Q & A

Q. How can researchers design experiments to explore the compound’s role in heterogeneous catalysis?

- Methodological Answer : Immobilize the compound on metal-organic frameworks (MOFs) or silica supports. Characterize catalytic efficiency in hydrogenation or C–H activation reactions using in situ FTIR or X-ray absorption spectroscopy (XAS). Compare turnover numbers (TONs) with homogeneous systems .

Data Analysis and Theoretical Frameworks

- Contradictory Data Resolution : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls .

- Theoretical Alignment : Link experimental outcomes to conceptual frameworks like frontier molecular orbital (FMO) theory for reactivity predictions or QSAR models for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.